2''-O-Carbamylnovobiocin

Description

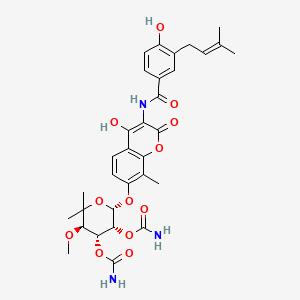

Structure

2D Structure

3D Structure

Properties

CAS No. |

138686-58-5 |

|---|---|

Molecular Formula |

C32H37N3O12 |

Molecular Weight |

655.657 |

IUPAC Name |

[(3R,4R,5R,6S)-5-carbamoyloxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate |

InChI |

InChI=1S/C32H37N3O12/c1-14(2)7-8-16-13-17(9-11-19(16)36)27(38)35-21-22(37)18-10-12-20(15(3)23(18)44-28(21)39)43-29-25(46-31(34)41)24(45-30(33)40)26(42-6)32(4,5)47-29/h7,9-13,24-26,29,36-37H,8H2,1-6H3,(H2,33,40)(H2,34,41)(H,35,38)/t24-,25+,26+,29-/m0/s1 |

InChI Key |

RUXZDJMEVSFRBO-OSSDZZHWSA-N |

SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)OC(=O)N |

Origin of Product |

United States |

Discovery and Elucidation of 2 O Carbamylnovobiocin

Historical Context of Novobiocin (B609625) Isolation and Early Research

Novobiocin, an aminocoumarin antibiotic, was first reported in the mid-1950s and was initially named streptonivicin. wikipedia.org It is a natural product of the actinomycete Streptomyces niveus wikipedia.orgwikipedia.orgdrugbank.comnih.gov. This bacterium was originally isolated from soil in the United States. wikipedia.org In the 1960s, novobiocin was licensed for clinical use under the trade name Albamycin. wikipedia.org

Early research into novobiocin established it as a broad-spectrum antimicrobial agent. taylorandfrancis.com Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby blocking adenosine triphosphatase (ATPase) activity. drugbank.comnih.gov Structurally, novobiocin is comprised of three main components: a benzoic acid derivative, a coumarin (B35378) residue, and the sugar novobiose. wikipedia.org

Identification as a Product of Microbial Inactivation of Novobiocin

The discovery of 2''-O-Carbamylnovobiocin is directly linked to studies on the inactivation of novobiocin by its own producing organism, Streptomyces niveus. During fermentation processes, it was observed that Streptomyces niveus US 2094 inactivated novobiocin. taylorandfrancis.com This led to the isolation of a new compound, which was identified as the inactivation product. taylorandfrancis.com This product was subsequently named this compound, indicating a specific chemical modification of the parent novobiocin molecule. taylorandfrancis.com The process is described as a microbial O-carbamylation of novobiocin. taylorandfrancis.com

Methodologies Employed in Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

To determine the precise chemical structure of the newly isolated inactivation product, researchers employed advanced analytical techniques. The primary methods used for the characterization and structural elucidation of this compound were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). taylorandfrancis.com These powerful techniques allowed for the detailed analysis of the molecular structure, confirming the addition of a carbamyl group at the 2''-position of the novobiose sugar moiety of the novobiocin molecule.

| Analytical Technique | Purpose in Structural Elucidation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided detailed information about the chemical environment of atoms, helping to determine the connectivity and spatial arrangement of the atoms within the molecule. |

| Mass Spectrometry (MS) | Determined the mass-to-charge ratio of the molecule, confirming its molecular weight and providing information about its chemical formula. |

Biosynthesis and Biotransformation Pathways

Enzymatic O-Carbamylation of Novobiocin (B609625) by Specific Microorganisms

The formation of 2''-O-Carbamylnovobiocin is a specific biochemical conversion process observed in certain microorganisms. This transformation involves the enzymatic transfer of a carbamyl group, derived from carbamoyl (B1232498) phosphate, to the 2''-hydroxyl group of the L-noviose sugar moiety of novobiocin. mdpi.com This reaction, known as O-carbamylation, represents the final step in the biosynthesis of novobiocin in some producer strains and can also be a biotransformation process carried out by other microbes. nih.govresearchgate.net The attachment of the carbamyl group alters the structure of the parent novobiocin molecule, resulting in the formation of this compound. researchgate.net This O-carbamylation is a key reaction in the biosynthesis of several other antibiotics where a hydroxyl group on a sugar or non-sugar moiety acts as the acceptor for the carbamyl group. mdpi.com

Identification and Characterization of Microbial Strains Involved in Formation (e.g., Streptomyces niveus US 2094)

The primary microorganism identified with the production of novobiocin and its carbamylated analogue is Streptomyces niveus. asm.org Specifically, the strain Streptomyces niveus US 2094 has been shown to convert novobiocin into this compound. researchgate.net This transformation was identified as a product of novobiocin inactivation during fermentation processes. researchgate.net The producer of the novobiocin precursor itself is Streptomyces niveus, and related species like Streptomyces spheroides are also studied for their role in the biosynthesis pathway, particularly concerning the enzymes involved. nih.govasm.org

| Microbial Strain | Role in this compound Formation |

| Streptomyces niveus | Primary producer of the parent compound, novobiocin. asm.org |

| Streptomyces niveus US 2094 | Characterized as converting novobiocin to this compound through O-carbamylation. researchgate.net |

| Streptomyces spheroides | Source of enzymes (e.g., NovP) in the novobiocin biosynthetic pathway, which are closely related to the final carbamylation step. nih.gov |

Genetic and Biochemical Analysis of Carbamoyl Transferase Enzymes

The enzyme responsible for the O-carbamylation of novobiocin is a carbamoyltransferase encoded by the gene novN, which is part of the novobiocin biosynthetic gene cluster. thieme-connect.com This enzyme catalyzes the transfer of a carbamyl group to the 3-OH group of the noviose sugar, which is the final step in the formation of the mature novobiocin molecule in producer organisms. nih.gov

Biochemical analysis of the NovN enzyme revealed an unusual characteristic for a carbamoyltransferase: an absolute requirement for ATP for its activity. thieme-connect.com The enzymes involved in this type of O-carbamylation reaction generally belong to a broad class known as CmcH/NodU carbamoyltransferases. mdpi.com The NovN enzyme specifically facilitates the attachment of the carbamyl group, modifying the descarbamoyl precursor to yield the final carbamylated antibiotic. nih.gov

| Enzyme / Gene | Function | Key Characteristics |

| NovN | Catalyzes the O-carbamylation of the novobiocin precursor. thieme-connect.com | Belongs to the CmcH/NodU class of carbamoyltransferases. mdpi.com |

| Transfers a carbamyl group to the 3-OH of the L-noviose moiety. nih.gov | Shows an unusual, absolute dependency on ATP for its catalytic function. thieme-connect.com | |

| novN | The gene encoding the NovN carbamoyltransferase. thieme-connect.com | Located within the novobiocin biosynthetic gene cluster. thieme-connect.com |

Strategies for Manipulating Biotransformation for Enhanced Production or Analogues

The understanding of the genetic and biochemical pathways of novobiocin biosynthesis has enabled strategies to manipulate this process for specific outcomes. A key strategy involves the heterologous expression of the carbamoyltransferase gene, novN. For instance, the function of novN was confirmed by expressing it in a mutant strain of the coumermycin producer, Streptomyces rishiriensis. thieme-connect.com This resulted in the creation of a novel carbamylated coumermycin derivative, demonstrating the potential of using this enzyme to generate new antibiotic analogues. thieme-connect.com

Furthermore, the novN gene has been successfully expressed in other host organisms like Escherichia coli and Streptomyces lividans for detailed biochemical studies. thieme-connect.com This highlights the feasibility of using these hosts for the production of the enzyme, which could then be used in in vitro biotransformation processes. Such approaches could lead to the enhanced production of this compound or the creation of a variety of other carbamylated aminocoumarin compounds by supplying different precursor molecules.

Synthetic Methodologies and Analogues

Strategies for the Chemical Synthesis of 2''-O-Carbamylnovobiocin

The total chemical synthesis of this compound is a complex undertaking due to its stereochemically rich structure, which includes a coumarin (B35378) core, a prenylated benzoic acid moiety, and a highly substituted L-noviose sugar. While the biosynthetic pathway has been extensively studied, complete de novo chemical synthesis is not the preferred route for obtaining the compound. asm.orgorganic-chemistry.org The literature predominantly focuses on biosynthetic production and semi-synthetic modifications of the naturally occurring novobiocin (B609625) or its precursors. asm.orgharvard.edu The complexity lies in the controlled formation of the glycosidic and amide bonds, as well as the stereoselective synthesis of the noviose sugar. thieme-connect.denih.gov

Semi-synthetic Approaches for Derivatization from Novobiocin Precursors

Semi-synthesis, starting from precursors obtained through fermentation, is a more practical and widely employed strategy. The final carbamoylation step in the biosynthesis of novobiocin is catalyzed by the O-carbamoyltransferase NovN, which attaches a carbamoyl (B1232498) group to the 3''-hydroxyl of the noviose sugar. asm.orgthieme-connect.deresearchgate.net This biological step can be mimicked or replaced by chemical methods in a laboratory setting.

Key precursors for these semi-syntheses include descarbamoyl-novobiocin, which lacks the carbamoyl group. asm.org Chemical strategies to introduce the carbamoyl moiety include:

Catalytic Carbamoylation : Molybdenum(VI)-catalyzed carbamoylation has been explored for the selective acylation of descarbamoyl novobiocin, installing the necessary urethane (B1682113) linkage at the 3''-position. harvard.edu

Cyclic Carbonate Intermediate : Another approach involves the formation of a cyclic carbonate at the 2'' and 3'' hydroxyl groups of the noviose sugar. This intermediate can then be treated with methanolic ammonia (B1221849) to yield a mixture of the desired 3''-O-carbamoyl product along with 2''-O-carbamoyl and descarbamoyl byproducts. google.com

These semi-synthetic routes allow for the efficient production of this compound and provide a platform for creating derivatives by modifying the final acylation step.

Design and Synthesis of Novel Carbamylated Analogues and Derivatives

The novobiocin scaffold has been the subject of extensive medicinal chemistry efforts to improve its therapeutic properties and to develop analogues with new mechanisms of action, such as the inhibition of Heat shock protein 90 (Hsp90). nih.govnih.govacs.org These efforts have involved systematic modifications to all three components of the molecule.

Significant research has focused on altering the coumarin and benzamide (B126) portions of novobiocin while retaining the carbamoylated noviose sugar, or re-introducing it to a modified core. Structure-activity relationship (SAR) studies have revealed that substantial changes to the core are tolerated and can lead to enhanced potency. nih.govnih.gov

Key modifications to the novobiocin core include:

Coumarin Ring Substitution : The 4-hydroxyl group on the coumarin ring has been shown to be detrimental for Hsp90 inhibition, and its removal or methylation can increase biological activity. nih.govacs.org The 6- and 8-positions of the coumarin scaffold are tolerant to substitution, with the introduction of alkoxy groups at these locations leading to improved inhibitory activity. nih.gov

Coumarin Ring Replacement : More drastic modifications have involved the complete replacement of the central coumarin core with surrogates such as naphthalene, quinolinone, and quinoline. researchgate.net These changes allowed for the exploration of substituents at the previously unmodified 2-position, revealing a hydrophobic pocket in the Hsp90 binding site. researchgate.netresearchgate.net

Benzamide Moiety Modification : The N-acyl side chain has been a major target for derivatization. Replacing the natural 4-hydroxy-3-isopentylbenzamido group with other functionalities, such as an indole-2-carboxamide group, resulted in a substantial increase in biological activity against Hsp90. nih.gov A library of monomeric analogues with various biaryl and heterocyclic amide derivatives has been synthesized to probe the binding pocket. nih.gov

| Modification Area | Specific Modification | Resulting Analogue Type | Reported Outcome/Rationale | Reference |

|---|---|---|---|---|

| Coumarin Ring | Removal/methylation of 4-hydroxyl group | 4-deshydroxy or 4-methoxy novobiocin analogues | Moderately increased biological activity (Hsp90 inhibition) | nih.govacs.org |

| Coumarin Ring | Substitution at 6- and 8-positions | Alkoxy-substituted coumarin analogues | Improved inhibitory activity | nih.gov |

| Coumarin Ring | Replacement with naphthalene, quinolinone, or quinoline | Naphthalene, quinolinone, and quinoline-core analogues | Allowed exploration of the 2-position; identified a hydrophobic pocket | researchgate.net |

| Benzamide Moiety | Replacement of the 4-hydroxy-isopentylbenzamido group | Indole-2-carboxamide and other 3-amido-7-noviosylcoumarins | Substantial increase in biological activity (Hsp90 inhibition) | nih.gov |

| Benzamide Moiety | Shortened N-acyl side chain | Simplified benzamide analogues | Converted a non-toxic molecule into an anti-proliferative agent | nih.gov |

While the 3''-O-carbamoyl group is a defining feature of novobiocin, its role in biological activity is context-dependent. For DNA gyrase inhibition, acylation at the 3''-OH position is essential. researchgate.net However, for Hsp90 inhibition, this carbamate (B1207046) has been found to be detrimental. acs.orgresearchgate.net This has prompted the synthesis of analogues with alternative groups at this position.

A direct comparison can be made with the natural product clorobiocin (B606725), which differs from novobiocin by having a 5-methylpyrrole-2-carboxyl (MePC) group at the 3''-position instead of a carbamoyl group. Studies comparing a series of analogues with different acyl groups at this position confirmed that while acylation is critical for gyrase inhibition, the MePC group is more effective than the carbamoyl group. researchgate.net

Synthetic efforts have explored this further:

Descarbamoyl Analogues : The synthesis of 3''-descarbamoyl-novobiocin derivatives has been a key strategy in optimizing Hsp90 inhibitors, leading to compounds with significantly higher potency than the parent natural product. acs.orgresearchgate.net

Ester Analogues : To improve antigonococcal activity, derivatives were synthesized where the carbamoyl group was replaced by other esters. An analogue featuring a methylpyrrole ester structure at the 3'-position showed very potent activity against resistant Neisseria gonorrhoeae strains. researchgate.netnih.gov

Basic Moieties : To improve solubility and pharmacokinetic properties, basic substituents such as imidazole-containing moieties have been introduced at the 3'-position, leading to promising antigonococcal lead compounds. researchgate.netnih.gov

| Compound Type | Substituent at Noviose 3''-OH | Impact on Biological Activity | Reference |

|---|---|---|---|

| Novobiocin (Natural Product) | Carbamoyl | Essential for DNA gyrase inhibition; detrimental for Hsp90 inhibition. | researchgate.netacs.org |

| Clorobiocin (Natural Product) | 5-methylpyrrole-2-carboxyl (MePC) | More effective than carbamoyl for DNA gyrase inhibition. | researchgate.net |

| Synthetic Analogue | Hydrogen (Descarbamoyl) | Significantly increased potency for Hsp90 inhibition. | acs.orgresearchgate.net |

| Synthetic Analogue | Methylpyrrole ester | Potent antibacterial activity against resistant N. gonorrhoeae. | researchgate.netnih.gov |

| Synthetic Analogue | Imidazole-containing moiety | Strong antigonococcal activity with improved water solubility. | nih.gov |

Molecular Mechanism of Action

Comparative Analysis of Molecular Targets with Parent Compound Novobiocin (B609625) (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

2''-O-Carbamylnovobiocin is, in fact, the chemical name for the naturally occurring antibiotic novobiocin. Therefore, a comparative analysis with its "parent" compound is a comparison with itself. However, the importance of the 2''-O-carbamoyl group becomes evident when comparing novobiocin to its derivatives where this group is removed or altered.

Novobiocin is a potent inhibitor of bacterial DNA gyrase, specifically targeting the GyrB subunit, which is responsible for the ATPase activity that powers the enzyme's DNA supercoiling function. nih.govoup.com It acts as a competitive inhibitor of the ATPase reaction. drugbank.com Its activity against DNA gyrase is significantly higher than against topoisomerase IV, suggesting that DNA gyrase is its primary target in many bacteria, including Staphylococcus aureus. antibioticdb.comgenome.jp

The inhibitory activity of novobiocin is considerably higher against the DNA gyrase of Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as Escherichia coli. genome.jp For instance, the inhibitory concentrations for S. aureus gyrase are in the nanomolar range, which is three orders of magnitude lower than for some fluoroquinolones. genome.jp In contrast, its activity against S. aureus topoisomerase IV is much weaker. genome.jp

Structure-activity relationship studies have unequivocally demonstrated that the removal of the carbamoyl (B1232498) group from the 3''-hydroxyl of the noviose sugar (note: chemical numbering can vary, but this refers to the carbamoyl on the sugar moiety) leads to a dramatic decrease in the inhibitory activity of novobiocin against DNA gyrase. nih.gov This highlights the critical role of the 2''-O-carbamylation for its primary mechanism of action.

Elucidation of Specific Binding Sites and Interaction Modes

X-ray crystallographic studies have provided detailed insights into the binding of novobiocin to the GyrB subunit of DNA gyrase. genome.jp The antibiotic binds to the ATP-binding site on GyrB, which is an atypical nucleotide-binding pocket. nih.gov

The 2''-O-carbamoyl group of the noviose sugar plays a crucial role in this interaction. It occupies a distinct binding pocket within the GyrB protein and forms a direct hydrogen bond with the highly conserved residue Asp73 (in E. coli GyrB). asm.org Additionally, the carbamoyl moiety forms a water-mediated hydrogen bond with the residue Thr165. nih.gov These interactions are vital for the tight binding of the antibiotic to its target. The coumarin (B35378) ring of novobiocin also has overlapping binding sites with ATP, consistent with its role as a competitive inhibitor of ATPase activity. reactome.org

In contrast, other aminocoumarins like clorobiocin (B606725), which have a different substituent at the same position, interact differently. The 5-methyl-1H-pyrrole-2-carboxylate group of clorobiocin occupies a hydrophobic pocket and displaces water molecules, which is considered entropically favorable and contributes to its tighter binding to DNA gyrase compared to novobiocin. medchemexpress.com

Impact of 2''-O-Carbamylation on Target Affinity and Selectivity

The 2''-O-carbamylation is a key determinant of novobiocin's high affinity for DNA gyrase. As mentioned, its removal results in a significant loss of inhibitory activity. nih.gov This is due to the loss of the critical hydrogen bonding interactions with residues like Asp73 and Thr165 in the GyrB binding pocket. asm.orgnih.gov

Interestingly, while the carbamoyl group is crucial for DNA gyrase inhibition, it appears to be detrimental for the inhibition of another, unrelated target: the C-terminus of the eukaryotic heat shock protein 90 (Hsp90). nih.gov Novobiocin itself is a weak inhibitor of Hsp90. However, synthetic analogues of novobiocin that lack the 3''-carbamate group (along with other modifications) have shown significantly increased potency as Hsp90 inhibitors and a concurrent reduction in DNA gyrase activity. nih.gov This demonstrates that the 2''-O-carbamylation is a critical feature for conferring selectivity for DNA gyrase over Hsp90.

Downstream Cellular Pathway Perturbations

The inhibition of DNA gyrase and topoisomerase IV by this compound leads to significant disruption of essential cellular processes. By inhibiting DNA gyrase, the antibiotic prevents the removal of positive supercoils that accumulate ahead of the replication fork and transcription complexes, and it also halts the introduction of negative supercoils into the bacterial chromosome. oup.com This leads to a cessation of DNA replication and transcription, ultimately resulting in cell death.

Inhibition of topoisomerase IV, although weaker, interferes with the decatenation of newly replicated daughter chromosomes, which is essential for chromosome segregation and cell division.

Furthermore, the DNA damage caused by the malfunctioning of these topoisomerases can trigger the SOS response, a global DNA repair system in bacteria. reactome.org However, unlike quinolone antibiotics which trap the enzyme-DNA cleavage complex and lead to double-strand breaks, novobiocin's inhibition of the ATPase activity can interfere with the DNA repair processes that are dependent on DNA gyrase. This can prevent the induction of mutagenic repair systems, potentially reducing the frequency of antibiotic resistance development.

Enzyme Kinetics and Inhibitory Potency

This compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase. drugbank.com This means it competes with ATP for binding to the enzyme's active site. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The IC50 values for novobiocin vary depending on the bacterial source of the enzyme and the assay conditions. For example, the IC50 of novobiocin against E. coli DNA gyrase has been reported to be around 0.5 µM in supercoiling assays. nih.gov Against S. aureus DNA gyrase, novobiocin is significantly more potent, with IC50 values in the range of 6-10 nM. genome.jp

The inhibitory activity against topoisomerase IV is generally lower. For S. aureus topoisomerase IV, the IC50 value for novobiocin is much higher than for its gyrase, indicating weaker inhibition. genome.jp

Interactive Data Table: Inhibitory Potency of Novobiocin

| Target Enzyme | Organism | IC50 | Reference |

| DNA Gyrase | Escherichia coli | ~0.5 µM | nih.gov |

| DNA Gyrase | Staphylococcus aureus | 6-10 nM | genome.jp |

| Topoisomerase IV | Staphylococcus aureus | Weaker than Gyrase | genome.jp |

Structure Activity Relationship Sar Studies

Analysis of the Influence of the 2''-O-Carbamyl Moiety on Biological Activity

The structural integrity of the novobiose sugar moiety, particularly the substituents at the 2'' and 3'' positions, is a critical determinant of the biological activity of novobiocin (B609625) and its analogues. The 2''-O-carbamyl group, specifically, plays a significant role in the molecule's interaction with its targets.

Studies on novobiocin analogues have revealed the importance of the carbamoyl (B1232498) group at the 3''-position and the O-methyl group at the 4''-position of the novobiose sugar for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. plos.orgresearchgate.net Alterations to these groups can dramatically reduce or abolish the inhibitory effects against MRSA. plos.orgresearchgate.net For instance, the absence of the 3'-carbamate has been shown to be detrimental to DNA gyrase inhibition, a key target of novobiocin's antibacterial action. nih.gov

Conversely, for the inhibition of Heat shock protein 90 (Hsp90), a target for anti-cancer therapies, the 3'-carbamate is considered detrimental. nih.gov This highlights a divergence in the structure-activity relationships for different biological targets. The complexity of the noviose sugar and the challenges in its synthesis have prompted research into simplified derivatives to better understand its role in Hsp90 binding. nih.gov These studies have shown that while the sugar moiety is crucial for maintaining binding interactions, not all of its functionalities are essential. nih.gov

The following table summarizes the antibacterial activity of some aminocoumarin compounds, including clorobiocin (B606725), which shares structural similarities with novobiocin. The data illustrates how modifications to the core structure can impact biological activity.

| Compound | Relative Bioactivity (%) |

| Clorobiocin | 100 |

| Vanillobiocin | < 10 |

| Isovanillobiocin | < 10 |

| Declovanillobiocin | < 10 |

| Data sourced from a study on aminocoumarin antibiotics from a cloQ-defective mutant of the clorobiocin producer Streptomyces roseochromogenes DS12.976. The bioactivities were estimated by comparing inhibition zones with those obtained for clorobiocin against Bacillus subtilis. scispace.com |

Elucidation of Key Pharmacophoric Features within the 2''-O-Carbamylnovobiocin Scaffold

A pharmacophore model identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.netnih.gov For aminocoumarin antibiotics like this compound, the key pharmacophoric features are distributed across its three main structural components: the coumarin (B35378) ring, the amide linker, and the noviose sugar.

Typical pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (AR), and ionizable groups. nih.gov In the context of this compound, the following features are considered significant:

Hydrogen Bond Acceptors: The oxygen atoms of the carbamyl group, the coumarin ring, and the sugar hydroxyl groups can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The nitrogen atom of the carbamyl group and the hydroxyl groups on the sugar can act as hydrogen bond donors.

Hydrophobic/Aromatic Regions: The coumarin ring and the benzoyl moiety provide hydrophobic and aromatic interactions, which are crucial for binding to target proteins.

Ionizable Groups: The carboxylic acid group on the pyrrole (B145914) moiety (in related compounds) can be ionized at physiological pH.

Studies on novobiocin analogues have highlighted the importance of specific functionalities for anti-MRSA activity. The carbamoyl and methoxy (B1213986) groups at the 3'' and 4'' positions of the novobiose sugar, along with the hydrogen substituent at the 5' position of the hydroxybenzoate ring, are critical. plos.orgresearchgate.net

The development of potent Hsp90 inhibitors has also shed light on the pharmacophoric requirements for this class of targets. researchgate.net While the general aminocoumarin scaffold is a starting point, modifications are necessary to achieve selectivity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.govslideshare.net

In the context of this compound and its analogues, QSAR studies can help to quantify the contributions of different structural features to their biological effects. A typical QSAR model is developed using a set of compounds with known activities (the training set) and is then validated using an independent set of compounds (the test set). researchgate.net

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as 1D, 2D, or 3D descriptors. nih.gov These descriptors encode information about the molecule's physicochemical properties, topology, and three-dimensional shape. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build the QSAR model. researchgate.netnih.gov

Key statistical parameters used to evaluate the quality of a QSAR model include:

r² (Coefficient of Determination): A measure of how well the model fits the training data. A value greater than 0.6 is generally considered acceptable. jbclinpharm.org

q² (Cross-validated r²): A measure of the model's predictive ability, determined through internal validation techniques like leave-one-out cross-validation. A q² value greater than 0.5 is desirable. jbclinpharm.org

r²_pred (Predictive r²): A measure of the model's ability to predict the activity of an external test set.

Elucidation of Ligand-Receptor Interactions via Biophysical Techniques

Understanding the interaction between a ligand like this compound and its biological receptor is fundamental to drug design. nih.gov A variety of biophysical techniques can be employed to characterize these interactions in detail. nih.gov

Fluorescence-based techniques are particularly powerful for studying ligand-receptor binding. frontiersin.orgfrontiersin.org

Fluorescence Resonance Energy Transfer (FRET): FRET measures the transfer of energy between two fluorophores, a donor and an acceptor. frontiersin.org By labeling the ligand and receptor with appropriate fluorophores, the proximity and binding kinetics of their interaction can be monitored. frontiersin.org

Fluorescence Correlation Spectroscopy (FCS): FCS analyzes fluctuations in fluorescence intensity to determine the concentration and diffusion characteristics of fluorescently labeled molecules, providing insights into complex formation in living cells. frontiersin.org

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. beilstein-journals.org It provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D), which reflects the binding affinity. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide high-resolution structural information about both the ligand and the receptor in solution. nih.gov It can be used to identify the binding interface and to characterize the conformational changes that occur upon binding. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is intimately linked to its biological activity. lumenlearning.com Conformational analysis, the study of the different spatial arrangements of atoms in a molecule and their relative energies, is therefore a crucial aspect of structure-activity relationship studies. lumenlearning.comnih.gov

For a flexible molecule like this compound, which contains several rotatable bonds, a multitude of conformations are possible. However, it is likely that only a specific conformation, the "bioactive conformation," is responsible for its interaction with a particular biological target.

Computational methods , such as molecular mechanics and quantum chemistry calculations, are often used to explore the conformational landscape of a molecule and to identify low-energy conformers. mdpi.com These studies can reveal the preferred shapes of the molecule in different environments. For example, density functional theory (DFT) calculations have been used to analyze the conformational preferences of pyran analogues. beilstein-journals.org

Experimental techniques , primarily Nuclear Magnetic Resonance (NMR) spectroscopy, can provide information about the conformation of a molecule in solution. mdpi.comrsc.org By analyzing parameters such as nuclear Overhauser effects (NOEs) and spin-spin coupling constants, it is possible to deduce the relative orientations of different parts of the molecule. nih.govmdpi.com

The correlation between a molecule's conformational profile and its biological activity can be complex. Different receptors may bind to different conformations of the same ligand. For instance, the optimal conformation for inhibiting DNA gyrase may differ from that required for Hsp90 inhibition. Understanding these conformational preferences is key to designing analogues with improved potency and selectivity. Studies on backbone-cyclized peptides, for example, demonstrate how conformational constraints can be used to probe the bioactive conformation and improve metabolic stability. nih.gov

Preclinical Biological Evaluation in Relevant Research Models

In Vitro Efficacy Assessments

In vitro studies are performed outside of a living organism, typically in a controlled laboratory environment using cell cultures or isolated microorganisms. mdpi.com These assays are fundamental for initial screening and for understanding the compound's direct effects at a cellular and molecular level.

Antimicrobial Activity and Spectrum of Action (e.g., Minimum Inhibitory Concentration (MIC) comparisons with Novobiocin)

A primary step in evaluating a potential new antibiotic is to determine its antimicrobial activity. This involves defining its spectrum of action—that is, the range of different microorganisms that the compound can inhibit or kill. wikipedia.org Key to this assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. nih.govidexx.dk

For 2''-O-Carbamylnovobiocin, this would involve:

Testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

Directly comparing its MIC values to those of its parent compound, Novobiocin (B609625), to ascertain if the carbamyl modification enhances potency or alters the spectrum of activity.

Currently, there is no published data available that provides MIC values for this compound against any bacterial strains.

Cell-Based Assays for Specific Target Modulation

Cell-based assays are essential tools in drug discovery, allowing researchers to study a compound's effect within a more physiologically relevant cellular context compared to biochemical assays. sigmaaldrich.comnih.gov These assays can be designed to measure a wide range of cellular responses, including cell proliferation, cytotoxicity, and the modulation of specific signaling pathways. oncotarget.comjmb.or.krnih.gov For an antibiotic, these assays could be used to confirm that the drug is interacting with its intended molecular target within the bacterial cell.

For this compound, this would necessitate:

Development of assays using bacterial cells to confirm engagement with its presumed target, DNA gyrase or topoisomerase IV, which are the known targets of Novobiocin.

Utilization of reporter gene assays or other techniques to quantify the downstream effects of target inhibition. nih.gov

Specific cell-based assay data for this compound is not found in the available literature.

Evaluation in Relevant Cellular Disease Models (e.g., bacterial infection models, specific cell lines for mechanistic studies)

To further understand its potential, a compound is often tested in more complex in vitro models that mimic aspects of a disease state. This could involve co-cultures of human cells with bacteria to simulate an infection or using specific cell lines to investigate the compound's mechanism of action in greater detail. mdpi.com

For this compound, this would entail:

Using models of infected human cells (e.g., macrophages or epithelial cells) to see if the compound can effectively clear intracellular bacteria.

Employing specific bacterial strains with known resistance mechanisms to see if this compound can overcome them.

No studies detailing the use of this compound in such cellular disease models have been published.

Effects on Microbial Virulence Factors

Virulence factors are molecules produced by pathogens that enable them to cause disease. wikipedia.orglumenlearning.com Targeting these factors is an emerging anti-infective strategy. nih.gov Research would need to investigate if this compound can inhibit the production or function of key bacterial virulence factors, such as toxins, enzymes, or components of biofilms. mdpi.com

Specific research into the effects of this compound on any microbial virulence factors has not been identified.

In Vivo Efficacy Studies in Non-Human Organism Models

Efficacy in Established Animal Models of Microbial Infection

Standardized animal models of infection are used to assess whether a potential new antibiotic can reduce the bacterial load and improve survival. mdpi.com Common models include sepsis, pneumonia, and skin or soft tissue infections in rodents. mdpi.comnih.govmdpi.com

For this compound, this would require:

Administering the compound to infected animals (e.g., mice) and measuring outcomes such as survival rates and bacterial counts in various organs compared to a control group. mdpi.com

Comparing its efficacy in these models directly with Novobiocin.

There are no published reports on the in vivo efficacy of this compound in any animal models of infection.

Comparative Efficacy with Parent Compound (Novobiocin) in Preclinical Models

A crucial aspect of evaluating a new derivative is to compare its efficacy directly with its parent compound, in this case, novobiocin. Such studies are designed to determine if the chemical modification has led to an improvement in therapeutic activity.

Initial assessments often involve in vitro assays to determine the Minimum Inhibitory Concentration (MIC) against relevant microorganisms. For this compound, it has been reported that the compound was isolated and characterized from the fermentation of Streptomyces niveus US 2094. researchgate.net The MICs for both novobiocin and this compound were determined for S. niveus strains, indicating a direct comparison of their antibacterial potency against the producing organism. researchgate.net

Further preclinical evaluations would typically expand to a broader range of cell lines or pathogens, depending on the therapeutic target. For instance, in the evaluation of other novobiocin derivatives, such as the anti-cancer agent XN4, comparative efficacy studies are fundamental. XN4, a derivative of novobiocin, was shown to have approximately 100-fold higher activity than its parent compound in inhibiting the proliferation of chronic myeloid leukemia (CML) cells. plos.org

To illustrate the type of data generated in such comparative studies, the following table presents hypothetical comparative efficacy data for this compound against novobiocin in a cancer cell line model, based on the kind of results seen with other derivatives like XN4.

Table 1: Illustrative Comparative In Vitro Efficacy of this compound and Novobiocin

| Compound | Cell Line | IC₅₀ (µM) | Fold Improvement vs. Novobiocin |

| Novobiocin | K562 (CML) | >500 | - |

| This compound | K562 (CML) | Data not available | Data not available |

| XN4 (for comparison) | K562 (CML) | ~5 | ~100 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In vivo preclinical models are the next step, where the compound is tested in animal models of the target disease. For an antibacterial agent, this might involve an infection model in mice, while for an anti-cancer agent, a tumor xenograft model would be appropriate. The efficacy would be measured by endpoints such as reduction in bacterial load, tumor growth inhibition, or increased survival time compared to both a control group and a group treated with the parent compound, novobiocin.

Biomarker Analysis and Pharmacodynamic Endpoints in Non-Human Systems

Biomarker analysis and the study of pharmacodynamic (PD) endpoints are essential for understanding the mechanism of action of a new compound and for providing evidence of target engagement in preclinical models. asm.orgmsdmanuals.com

Biomarker Analysis

Biomarkers are measurable indicators of a biological state or condition. asm.org In the preclinical evaluation of a compound like this compound, biomarker studies would aim to identify molecular changes in cells or tissues that occur in response to the drug.

For novobiocin and its derivatives, which are known to target DNA gyrase and Hsp90, relevant biomarkers could include:

Target Engagement Markers: Assays to confirm that the drug is binding to its intended molecular target (e.g., thermal shift assays for Hsp90, DNA supercoiling assays for gyrase).

Downstream Pathway Markers: Measurement of proteins or genes that are affected by the inhibition of the target. For example, inhibition of Hsp90 by novobiocin derivatives leads to the degradation of Hsp90 client proteins, such as Bcr-Abl in CML cells. plos.org Therefore, the levels of these client proteins can serve as biomarkers of drug activity.

Markers of Cellular Response: Cellular changes such as the induction of apoptosis (programmed cell death) or cell cycle arrest are often used as biomarkers of anti-cancer drug activity. For the novobiocin derivative XN4, the induction of oxidative DNA damage was identified as a key mechanistic biomarker, as evidenced by the accumulation of γH2AX, a sensitive marker of DNA double-strand breaks. plos.org

Table 2: Potential Biomarkers for Preclinical Evaluation of this compound

| Biomarker Category | Specific Biomarker | Method of Detection | Rationale |

| Target Engagement | Hsp90 Occupancy | Cellular Thermal Shift Assay (CETSA) | To confirm direct binding to Hsp90 in cells. |

| Downstream Signaling | Bcr-Abl Protein Levels | Western Blot | To assess the degradation of a key Hsp90 client protein in CML. |

| Cellular Response | γH2AX Levels | Immunofluorescence, Western Blot | To measure the extent of DNA damage induced by the compound. |

| Cellular Response | Apoptosis Markers (e.g., Cleaved Caspase-3) | Flow Cytometry, Western Blot | To quantify the induction of programmed cell death. |

Pharmacodynamic Endpoints

Pharmacodynamics refers to the effects of a drug on the body. msdmanuals.com In preclinical studies, pharmacodynamic endpoints are used to relate the dose and concentration of the drug to its biological effect over time. nih.gov

For this compound, key pharmacodynamic questions would involve determining the concentration of the drug required at the target site (e.g., a tumor) to achieve a therapeutic effect and the duration of this effect.

Typical preclinical pharmacodynamic studies for a novobiocin derivative would involve:

Dose-Response Studies: Exposing cancer cell lines or bacteria to a range of drug concentrations to determine the relationship between dose and a specific effect, such as cell death or inhibition of growth.

Time-Course Studies: Evaluating the effect of the drug at different time points after administration to understand the onset and duration of its action.

In Vivo Pharmacodynamics: In animal models, tumor or tissue samples would be collected at various times after drug administration to measure the levels of the biomarkers identified in vitro. This helps to establish a link between the drug concentration in the body and its biological activity at the site of action. For example, a study might measure the levels of γH2AX in tumor tissue at different time points after treatment with this compound to assess the extent and duration of DNA damage.

By integrating data from comparative efficacy studies, biomarker analysis, and pharmacodynamic assessments in relevant preclinical models, researchers can build a comprehensive profile of a new compound like this compound, which is essential for making informed decisions about its potential for clinical development.

Mechanisms of Resistance and Overcoming Resistance

Microbial Resistance Mechanisms to Novobiocin (B609625) and Related Gyrase Inhibitors

Bacteria have evolved several mechanisms to counteract the inhibitory effects of novobiocin and other aminocoumarin antibiotics that target DNA gyrase and topoisomerase IV. The primary mechanisms of resistance include target modification, active efflux of the drug, and in some cases, enzymatic inactivation.

Target Modification: The most prevalent mechanism of resistance to novobiocin involves alterations in its primary cellular target, the B subunit of DNA gyrase, which is encoded by the gyrB gene. news-medical.netasm.org Specific point mutations within the gyrB gene can lead to amino acid substitutions that reduce the binding affinity of novobiocin to the GyrB protein, thereby rendering the antibiotic less effective. nih.govasm.org For example, studies in Staphylococcus aureus have identified mutations in gyrB as the primary driver of resistance. news-medical.net

Furthermore, topoisomerase IV, another type II topoisomerase, serves as a secondary target for novobiocin. asm.orgnih.govnih.gov The ParE subunit of topoisomerase IV, encoded by the parE gene, is homologous to GyrB. Mutations in the parE gene can also contribute to novobiocin resistance, often leading to a higher level of resistance when they occur in conjunction with gyrB mutations. asm.orgnih.gov The accumulation of mutations in both gyrB and parE is associated with high-level resistance to novobiocin in S. aureus. asm.orgnih.gov

Efflux Pumps: Another significant mechanism of resistance is the active efflux of the antibiotic from the bacterial cell. nih.gov Efflux pumps are membrane proteins that can recognize and expel a wide range of substrates, including antibiotics like novobiocin. nih.govmdpi.com In Staphylococcus aureus, the MdeA efflux pump has been shown to confer resistance to novobiocin, among other antimicrobial agents. nih.gov Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at an effective concentration.

Enzymatic Inactivation: While less common for novobiocin compared to other classes of antibiotics like β-lactams, enzymatic inactivation is a potential mechanism of resistance. This would involve bacterial enzymes that chemically modify the novobiocin molecule, rendering it inactive. However, specific enzymes that inactivate novobiocin have not been as extensively characterized as those for other antibiotics.

| Resistance Mechanism | Primary Gene(s) Involved | Bacterial Species Example | Effect on Novobiocin |

| Target Modification (Primary) | gyrB | Staphylococcus aureus, Haloferax | Reduced binding affinity to DNA gyrase |

| Target Modification (Secondary) | parE | Escherichia coli, Staphylococcus aureus | Reduced binding affinity to topoisomerase IV |

| Efflux Pump | mdeA | Staphylococcus aureus | Active removal of novobiocin from the cell |

Effect of 2''-O-Carbamylation on Existing Resistance Profiles

The introduction of a carbamoyl (B1232498) group at the 2''-O position of the noviose sugar in novobiocin, resulting in 2''-O-Carbamylnovobiocin, has the potential to alter its interaction with both wild-type and resistant forms of DNA gyrase and topoisomerase IV. The carbamoyl group is known to be crucial for the activity of novobiocin, and its removal leads to a significant decrease in inhibitory activity. wikipedia.org

It is plausible that the 2''-O-carbamoyl group could enhance the binding affinity of the molecule to its target enzymes. This enhanced interaction might allow this compound to overcome some existing resistance mechanisms that rely on mutations in gyrB or parE. For instance, if a mutation in GyrB weakens the binding of novobiocin, the additional interactions provided by the 2''-O-carbamoyl group might compensate for this loss, thereby restoring some level of activity.

Conversely, certain mutations that confer resistance to novobiocin might also be effective against this compound, particularly if they are located at critical residues that interact with the core structure of the antibiotic rather than the carbamoyl group itself. Further research is needed to screen this compound against a panel of novobiocin-resistant strains to determine its efficacy and spectrum of activity.

Investigation of Novel Resistance Mechanisms Elicited by this compound

The clinical use of any new antibiotic can lead to the emergence of novel resistance mechanisms. In the case of this compound, bacteria could potentially develop resistance through several new avenues.

One possibility is the evolution of enzymes that can specifically recognize and remove or modify the 2''-O-carbamoyl group. The presence of this functional group could be a liability if bacteria acquire enzymes, such as carbamylases or transferases, that can inactivate the molecule. This would represent a novel enzymatic inactivation mechanism specific to this derivative.

Another potential novel resistance mechanism could involve alterations in drug uptake. If the carbamylation affects the way the molecule enters the bacterial cell, mutations that alter membrane permeability or specific transporters could be selected for, leading to reduced intracellular accumulation of this compound.

Strategies for Circumventing or Mitigating Resistance (e.g., Combination Therapies, Structural Modifications)

To combat the development of resistance to this compound, several strategies can be employed, focusing on combination therapies and further structural modifications.

Combination Therapies: The use of this compound in combination with other antimicrobial agents can be a powerful strategy to overcome resistance. nih.govnih.gov A synergistic combination could involve pairing it with an antibiotic that has a different mechanism of action. This approach makes it more difficult for bacteria to develop resistance simultaneously to both drugs. For example, combining a gyrase inhibitor with a cell wall synthesis inhibitor or a protein synthesis inhibitor could be effective.

Another promising combination strategy is the use of efflux pump inhibitors (EPIs). youtube.com Since efflux is a known mechanism of resistance to novobiocin, co-administering this compound with an EPI could increase its intracellular concentration and restore its activity against resistant strains that overexpress these pumps.

Structural Modifications: Further structural modifications of the this compound scaffold could be explored to develop next-generation inhibitors with improved properties. acs.org These modifications could aim to:

Enhance Target Binding: Fine-tuning the structure to optimize interactions with both wild-type and mutant forms of GyrB and ParE.

Block Resistance Mechanisms: Designing derivatives that are poor substrates for efflux pumps or are resistant to potential enzymatic inactivation.

Improve Pharmacokinetic Properties: Modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

By proactively investigating resistance mechanisms and developing strategies to counteract them, the therapeutic potential of this compound and related compounds can be maximized and sustained.

| Strategy | Description | Potential Advantage |

| Combination Therapy | ||

| With Different-Class Antibiotics | Pairing this compound with an agent having a distinct mechanism of action. | Reduces the probability of simultaneous resistance development. |

| With Efflux Pump Inhibitors (EPIs) | Co-administration with a compound that blocks the activity of efflux pumps. | Increases intracellular concentration of this compound, overcoming efflux-mediated resistance. |

| Structural Modifications | ||

| Target Binding Enhancement | Chemical alterations to improve affinity for GyrB/ParE, including resistant variants. | May restore activity against strains with target-site mutations. |

| Resistance Mechanism Evasion | Designing analogs that are not recognized by efflux pumps or inactivating enzymes. | Circumvents specific resistance pathways. |

Potential Research Applications and Future Directions

Role as a Chemical Probe for Understanding Microbial Physiology

A chemical probe is a small molecule used to study biological systems. acs.org Given that 2''-O-Carbamylnovobiocin is a product of microbial metabolism, specifically an inactivation mechanism in Streptomyces niveus, it holds potential as a specialized chemical probe. wikipedia.orgresearchgate.net

Future research could explore its use in:

Investigating Microbial Resistance Mechanisms: Studying the enzymatic processes that lead to the carbamylation of novobiocin (B609625) can provide deeper insights into how microorganisms develop resistance to aminocoumarin antibiotics. This understanding is crucial for developing strategies to overcome antibiotic resistance. scienceopen.com

Elucidating Metabolic Pathways: As a metabolic product, this compound could be used to probe the specific metabolic pathways active under different physiological conditions in Streptomyces and other related species. acs.org

Probing Enzyme-Substrate Interactions: The carbamoyl (B1232498) group can alter the binding affinity of the molecule to its targets. Comparative studies of this compound and novobiocin binding to DNA gyrase or Hsp90 could reveal subtle but important aspects of these interactions. wikipedia.orgku.edunih.gov

Development as a Lead Compound for Novel Antimicrobial or Other Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. asm.org While novobiocin itself has been a lead compound for the development of new antimicrobials and anticancer agents, the properties of this compound remain largely unexplored in this context. researchgate.netacs.orgacs.orgnih.govresearchgate.netrsc.org

| Feature of Novobiocin as a Lead Compound | Potential for this compound |

| Antimicrobial Activity: Known inhibitor of DNA gyrase. wikipedia.orgdrugbank.com | The carbamoyl group may alter the antibacterial spectrum or potency. Minimum Inhibitory Concentrations (MICs) for this compound against S. niveus strains have been determined, suggesting it retains some level of biological activity. wikipedia.orgresearchgate.net |

| Anticancer Activity: Inhibits Hsp90, a key protein in cancer cell survival. nih.govresearchgate.netacs.orgucl.ac.uk | The modification at the noviose sugar could influence its interaction with the C-terminal ATP-binding site of Hsp90, potentially leading to altered efficacy or selectivity. nih.govnih.govacs.org |

| Structure-Activity Relationship (SAR) Studies: Extensive SAR studies on novobiocin have identified key moieties for its biological activity. nih.govresearchgate.netnih.gov | This compound can serve as a new starting point for SAR studies, exploring how modifications at the 2''-position impact activity and pharmacokinetics. |

Future development efforts could focus on:

Synthesis of Analogues: The synthesis of a library of this compound analogues with variations in the carbamoyl moiety and other parts of the molecule could lead to compounds with improved therapeutic properties. nih.gov

Enhanced Drug Delivery: The physicochemical properties imparted by the carbamoyl group might be leveraged to improve solubility, membrane permeability, or metabolic stability, which are common challenges in drug development. researchgate.net

Exploration in Emerging Areas of Biomedical Research

The unique structure of this compound suggests its potential utility in novel areas of biomedical investigation.

Modulation of the Microbiome: As a microbial metabolite, it could be investigated for its effects on microbial communities, both pathogenic and commensal. Understanding its impact on the microbiome could open up new therapeutic strategies for a variety of diseases.

Targeting Protein-Protein Interactions: The structural changes induced by the carbamoyl group might confer new binding properties, allowing it to target protein-protein interactions that are not affected by novobiocin.

Development of Bioconjugates: The carbamoyl group could serve as a handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or other therapeutic agents, to create novel research tools or targeted therapies. cansa.org.za

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The ability to accurately detect and quantify this compound in complex biological samples is essential for any future research. While methods for novobiocin are well-established, specific methods for its carbamylated derivative need to be developed and validated. usda.govoup.commdpi.comnih.gov

| Analytical Technique | Application for this compound |

| High-Performance Liquid Chromatography (HPLC): | A standard technique for the separation and quantification of small molecules. HPLC methods, likely coupled with UV or mass spectrometry detection, would be central to its analysis. usda.govoup.comnih.gov |

| Mass Spectrometry (MS): | Essential for the structural confirmation and sensitive detection of the compound and its metabolites in biological fluids and tissues. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy: | Crucial for the definitive structural elucidation of this compound and any synthesized analogues. researchgate.net |

| Immunoassays (e.g., ELISA): | Development of specific antibodies could enable high-throughput screening and quantification in various research and potentially clinical settings. |

The development of these analytical methods will be a critical first step in enabling robust and reproducible research on the compound's pharmacokinetics, metabolism, and mechanism of action.

Integration of Multi-Omics Technologies in Comprehensive Research Paradigms

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a powerful framework for understanding the systems-level effects of a compound. researchgate.netdntb.gov.uauniversiteitleiden.nlnih.gov

Transcriptomics: Analyzing changes in gene expression in response to treatment with this compound can reveal the cellular pathways it perturbs.

Proteomics: Identifying changes in the proteome can provide direct insights into the compound's molecular targets and off-target effects.

Metabolomics: Studying the metabolic fingerprint of cells or organisms exposed to the compound can uncover novel mechanisms of action and resistance. scienceopen.com

By integrating these datasets, researchers can build comprehensive models of how this compound interacts with biological systems, accelerating the discovery of its therapeutic potential and providing a deeper understanding of its biological role. scienceopen.comresearchgate.net

While this compound remains a relatively understudied molecule, its identity as a natural derivative of the potent antibiotic novobiocin positions it as a compound of significant interest for future research. By leveraging the extensive knowledge of its parent compound and applying modern research methodologies, the scientific community can systematically explore its potential as a chemical probe, a lead for new therapeutics, and a tool in emerging areas of biomedical science. The path forward requires a dedicated effort to synthesize the compound and its analogues, develop robust analytical methods, and apply cutting-edge multi-omics technologies to fully elucidate its biological functions and therapeutic promise.

Q & A

Basic: What are the standard protocols for synthesizing 2''-O-Carbamylnovobiocin, and how can reproducibility be ensured?

Methodological Answer:

Synthesis typically involves carbamylation of novobiocin at the 2''-O position using a reactive carbamylating agent (e.g., isocyanate derivatives) under anhydrous conditions. Reproducibility requires strict adherence to reaction parameters (temperature, solvent purity, stoichiometry) documented in peer-reviewed protocols. For validation, include detailed experimental steps (e.g., purification via column chromatography, yield calculations) in the main manuscript, with supplementary data on intermediate characterization (e.g., NMR, HPLC traces) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% threshold). Confirm structural integrity via - and -NMR spectroscopy, comparing peaks to reference spectra of novobiocin and its carbamylated analogs. Mass spectrometry (ESI-MS) further validates molecular weight. Report retention times, integration values, and spectral anomalies to address potential impurities .

Basic: What analytical methods are recommended to determine the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability studies using forced degradation: expose the compound to buffers (pH 3–9) at 40°C–60°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and HPLC. Quantify degradation products using calibration curves and report kinetic parameters (e.g., half-life, Arrhenius plots). Include statistical validation (e.g., triplicate runs, ±SD) .

Basic: What is the proposed mechanism of action of this compound against bacterial DNA gyrase?

Methodological Answer:

The compound inhibits ATPase activity of DNA gyrase B subunit by competitively binding to the ATP-binding pocket. Validate this via:

- Enzyme inhibition assays : Measure IC using fluorescence-based ATPase activity kits.

- Molecular docking : Compare binding affinity with novobiocin using software like AutoDock Vina.

- Resistance studies : Assess mutations in gyrB gene via sequencing of resistant bacterial strains .

Advanced: How can researchers optimize the synthesis protocol for this compound to improve yield and scalability?

Methodological Answer:

Apply design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between variables. For scalability, transition from batch to flow chemistry, monitoring real-time parameters (pressure, temperature) via process analytical technology (PAT). Validate with pilot-scale batches and comparative yield analysis .

Advanced: How should contradictory data on the bioactivity of this compound across different bacterial strains be resolved?

Methodological Answer:

Conduct a systematic review of existing data to identify confounding variables (e.g., strain-specific efflux pumps, membrane permeability). Perform dose-response assays (MIC/MBC) under standardized conditions (CLSI guidelines). Use metabolomics to compare bacterial responses (e.g., LC-MS for intracellular metabolite profiling). Address discrepancies through meta-analysis and sensitivity testing .

Advanced: What experimental strategies differentiate between in vitro and in vivo efficacy of this compound?

Methodological Answer:

- In vitro : Use time-kill assays and checkerboard synergy testing (FIC index) against clinical isolates.

- In vivo : Employ murine infection models (e.g., thigh or lung infection) with pharmacokinetic (PK) studies (plasma AUC, tissue distribution). Compare efficacy metrics (e.g., bacterial load reduction) to toxicity thresholds (e.g., liver enzyme assays). Validate using PK/PD modeling .

Advanced: How can researchers identify gaps in the literature on structural analogs of this compound?

Methodological Answer:

Perform a scoping review using databases (PubMed, SciFinder) with keywords "novobiocin derivatives" and "DNA gyrase inhibitors." Map trends (e.g., substitution patterns, activity spectra) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied analogs. Use citation chaining to trace seminal studies and unresolved questions .

Advanced: What methodologies assess the development of resistance to this compound in Gram-positive pathogens?

Methodological Answer:

- Serial passage assays : Expose bacteria to sub-inhibitory concentrations over 20–30 generations.

- Whole-genome sequencing : Identify mutations in target genes (gyrB) or regulatory regions.

- Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in nutrient-limited media.

- Cross-resistance testing : Evaluate susceptibility to other gyrase inhibitors (e.g., ciprofloxacin) .

Advanced: How can synergistic effects between this compound and β-lactam antibiotics be systematically evaluated?

Methodological Answer:

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Validate synergy via time-kill curves and scanning electron microscopy (SEM) to visualize morphological changes in bacteria. For mechanistic insights, perform transcriptomics (RNA-seq) to identify upregulated pathways (e.g., cell wall stress responses). Include statistical models (e.g., Bliss independence) to quantify interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.